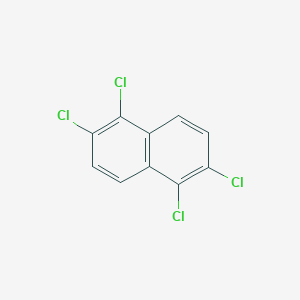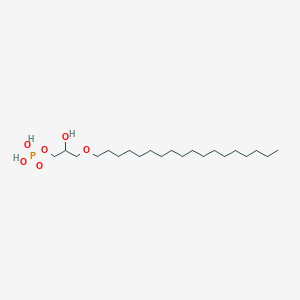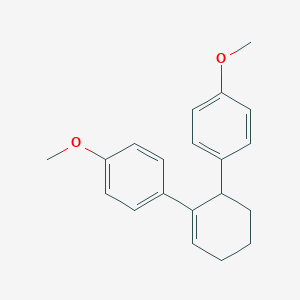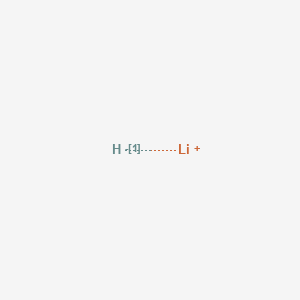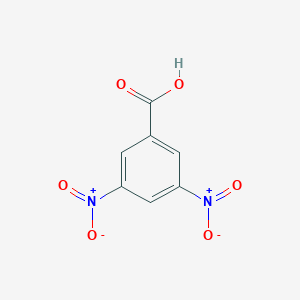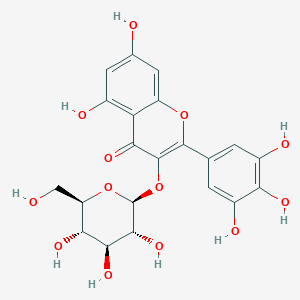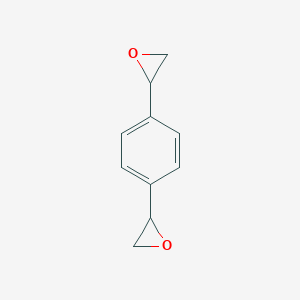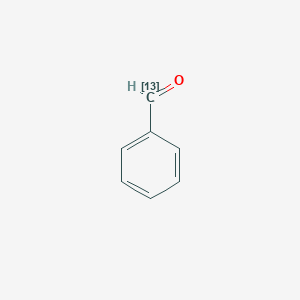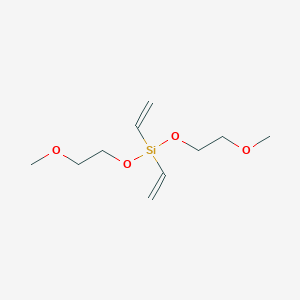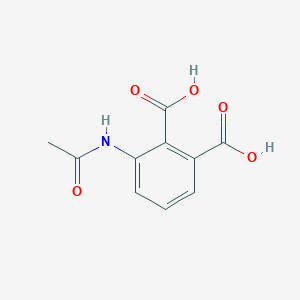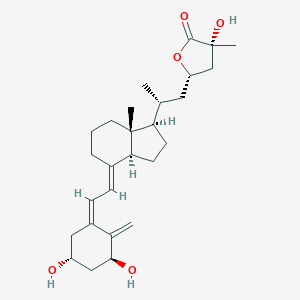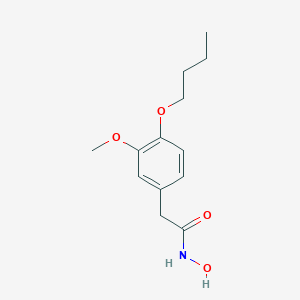
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- is a chemical compound with the molecular formula C12H17NO4. It is an inhibitor of bacterial urease and is used in the treatment of urinary tract infections caused by urease-producing bacteria. Acetohydroxamic acid has also been studied for its potential use in cancer treatment and as a chelating agent for heavy metals.
Mecanismo De Acción
Acetohydroxamic acid works by inhibiting the activity of bacterial urease, an enzyme that catalyzes the hydrolysis of urea to produce ammonia. By inhibiting urease activity, acetohydroxamic acid reduces the production of ammonia, which can lead to urinary tract stones and other complications.
Efectos Bioquímicos Y Fisiológicos
Acetohydroxamic acid has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 90 minutes. Acetohydroxamic acid has been shown to be effective in reducing the production of ammonia in the urine, which can lead to urinary tract stones and other complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetohydroxamic acid has several advantages as a laboratory reagent. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, acetohydroxamic acid has some limitations as a laboratory reagent. It is not very soluble in water and may require the use of organic solvents for certain applications. It is also relatively unstable in acidic conditions and may decompose over time.
Direcciones Futuras
There are several potential future directions for research on acetohydroxamic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of acetohydroxamic acid in inhibiting cancer cell growth and to identify the mechanisms by which it exerts its anti-cancer effects. Another area of interest is the use of acetohydroxamic acid as a chelating agent for heavy metals. Further studies are needed to determine the effectiveness of acetohydroxamic acid in removing heavy metals from contaminated soils and water sources. Additionally, further studies are needed to optimize the synthesis and purification of acetohydroxamic acid and to develop new methods for its use in laboratory research.
Métodos De Síntesis
Acetohydroxamic acid can be synthesized through a reaction between hydroxylamine hydrochloride and ethyl acetate in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid has been extensively studied for its potential use in the treatment of urinary tract infections caused by urease-producing bacteria. It has been shown to be effective in inhibiting the growth of these bacteria and reducing the production of ammonia, which can lead to urinary tract stones. Acetohydroxamic acid has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Propiedades
Número CAS |
15560-61-9 |
|---|---|
Nombre del producto |
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- |
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
Clave InChI |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
Otros números CAS |
15560-61-9 |
Sinónimos |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




